molecular formula C16H14N2O2 B3060394 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 331989-50-5

5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3060394
CAS No.: 331989-50-5
M. Wt: 266.29 g/mol
InChI Key: KMUCNUYKVASIRN-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied for various scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,2,4-oxadiazole
  • 5-(4-Methoxyphenyl)-1,2,4-oxadiazole
  • 3-(4-Methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both methoxy and methyl substituents on the phenyl rings This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)15-17-16(20-18-15)13-4-3-5-14(10-13)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUCNUYKVASIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353907
Record name 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331989-50-5
Record name 5-(3-methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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